molecular formula C48H41N5O4 B1593982 Adenosine, N-(triphenylmethyl)-5'-O-(triphenylmethyl)- CAS No. 31085-55-9

Adenosine, N-(triphenylmethyl)-5'-O-(triphenylmethyl)-

Cat. No.: B1593982
CAS No.: 31085-55-9
M. Wt: 751.9 g/mol
InChI Key: YOQGEEYNQDRTDY-UHFFFAOYSA-N
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Description

Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of triphenylmethyl groups attached to both the nitrogen and the 5’-oxygen of the adenosine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- typically involves the protection of the amino and hydroxyl groups of adenosine. The process begins with the reaction of adenosine with triphenylmethyl chloride in the presence of a base such as pyridine or triethylamine. This reaction results in the formation of the desired compound with triphenylmethyl groups protecting the amino and hydroxyl functionalities .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The use of automated synthesis equipment and optimized reaction conditions would ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to remove the triphenylmethyl protecting groups, regenerating the free amino and hydroxyl groups.

    Substitution: The triphenylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected adenosine molecule and various oxidized or substituted derivatives, depending on the specific reaction conditions used.

Scientific Research Applications

Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- primarily involves its role as a protected form of adenosine. The triphenylmethyl groups protect the reactive amino and hydroxyl groups, allowing for selective reactions at other sites on the molecule. Upon removal of the protecting groups, the free adenosine can interact with its molecular targets, such as adenosine receptors and enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- is unique due to the presence of triphenylmethyl protecting groups, which provide stability and allow for selective reactions. This makes it particularly useful in synthetic chemistry for the preparation of nucleoside analogs and other complex molecules .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-[6-(tritylamino)purin-9-yl]-5-(trityloxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H41N5O4/c54-42-40(31-56-48(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39)57-46(43(42)55)53-33-51-41-44(49-32-50-45(41)53)52-47(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36/h1-30,32-33,40,42-43,46,54-55H,31H2,(H,49,50,52)/t40-,42-,43-,46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQGEEYNQDRTDY-QQJAHVSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H41N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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